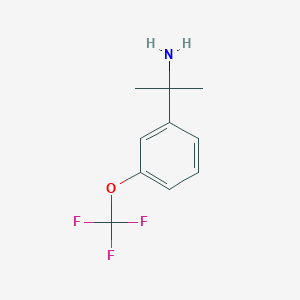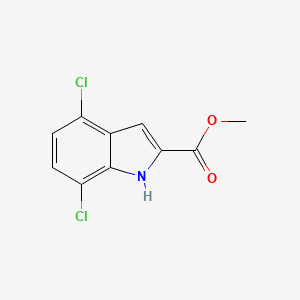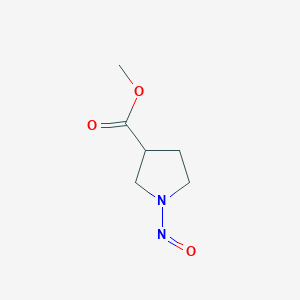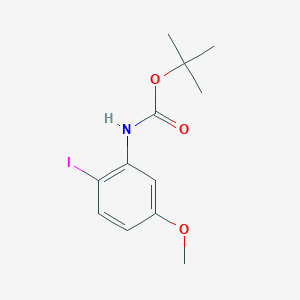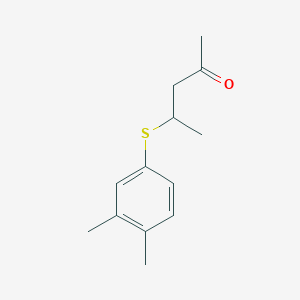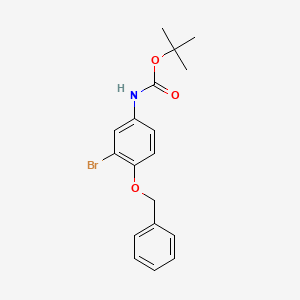
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a phenyl ring, along with a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with a suitable sulfur-containing reagent under specific conditions. One common method involves the use of thionyl chloride (SOCl2) as the sulfur source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of corresponding thiols or sulfides.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosulfur compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. It may interact with specific enzymes or proteins, affecting their activity and providing insights into their biological functions.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a phenyl ring, along with a lambda6-sulfanone moiety.
(5-Chloro-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with a chlorine atom instead of a bromine atom.
(5-Fluoro-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution, compared to its chlorine or fluorine analogs.
Properties
Molecular Formula |
C8H10BrNO2S |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5,10H,1-2H3 |
InChI Key |
BOTNRJQOVVGTMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



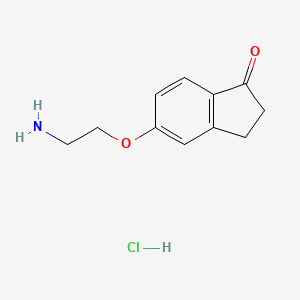
![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
methanone](/img/structure/B13505397.png)
![1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride](/img/structure/B13505405.png)
